![molecular formula C16H14N2O3S B15162112 N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide CAS No. 827624-88-4](/img/structure/B15162112.png)
N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide
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Overview
Description
N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with 1H-indole-2-carboxamide. The reaction is usually carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of sulfonamide derivatives with different functional groups.
Scientific Research Applications
N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent.
Biology: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antibacterial or antifungal effects. The sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorobenzene-1-sulfonyl)-1H-indole-2-carboxamide
- N-(4-Chlorobenzene-1-sulfonyl)-1H-indole-2-carboxamide
- N-(4-Bromobenzene-1-sulfonyl)-1H-indole-2-carboxamide
Uniqueness
N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .
Biological Activity
N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide is an indole derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by recent research findings.
Chemical Structure and Synthesis
The compound belongs to a class of N-arylsulfonyl indoles, which are characterized by the presence of a sulfonyl group attached to an indole moiety. The synthesis typically involves the reaction of indole-2-carboxylic acid derivatives with sulfonyl chlorides under basic conditions. This structural modification is crucial as it influences the biological properties of the resultant compounds.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. In a study assessing the antimicrobial efficacy of several indole derivatives, this compound demonstrated selective activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 μg/mL |
S. aureus | 16 μg/mL |
Salmonella enterica | 64 μg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through in vitro assays measuring its effect on pro-inflammatory cytokines such as TNF-α. The compound exhibited notable inhibition of COX-2 and 5-LOX enzymes, which are pivotal in the inflammatory response .
Table 2: Inhibition of COX Enzymes by this compound
Enzyme | Inhibition Percentage (%) |
---|---|
COX-1 | 45% |
COX-2 | 70% |
5-LOX | 60% |
These findings suggest that this compound may serve as a promising candidate for the development of anti-inflammatory drugs.
3. Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The results indicated that the compound possesses moderate antioxidant activity, which could contribute to its overall therapeutic profile .
Table 3: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) |
---|---|
This compound | 52% |
Ascorbic Acid | 90% |
Case Studies and Research Findings
Recent studies have highlighted the multi-target potential of indole derivatives like this compound in treating complex diseases such as cancer and infections caused by resistant bacterial strains. For instance, a study demonstrated that this compound inhibited biofilm formation in Staphylococcus epidermidis, suggesting its potential in combating biofilm-associated infections .
Properties
CAS No. |
827624-88-4 |
---|---|
Molecular Formula |
C16H14N2O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H14N2O3S/c1-11-6-8-13(9-7-11)22(20,21)18-16(19)15-10-12-4-2-3-5-14(12)17-15/h2-10,17H,1H3,(H,18,19) |
InChI Key |
YOWLLWHEODKATK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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